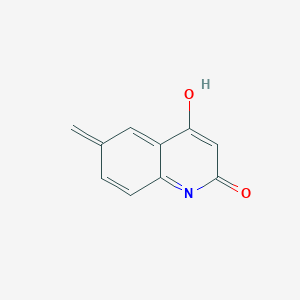
4-Hydroxy-6-methylidenequinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-6-methylidenequinolin-2-one is a derivative of quinolin-2-one, a class of compounds known for their significant biological and pharmaceutical activities. This compound is characterized by the presence of a hydroxyl group at the 4-position and a methylidene group at the 6-position on the quinolin-2-one scaffold. The unique structure of this compound makes it a valuable target for synthetic and medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-methylidenequinolin-2-one typically involves the cyclization of o-alkynoylanilines. One common method includes the use of activated alkynes in the presence of a catalyst such as palladium acetate (Pd(OAc)2) and a base like potassium carbonate (K2CO3). The reaction is carried out under mild conditions, often at room temperature, to yield the desired quinolin-2-one derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using similar catalysts and bases. The process is optimized for higher yields and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-6-methylidenequinolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form quinone derivatives.
Reduction: The methylidene group at the 6-position can be reduced to form methyl derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Methyl derivatives.
Substitution: Ethers or esters.
Scientific Research Applications
4-Hydroxy-6-methylidenequinolin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-methylidenequinolin-2-one involves its interaction with various molecular targets:
Molecular Targets: The compound can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division.
Pathways Involved: It interferes with the MAP kinase pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
4-Hydroxy-2-quinolone: Shares the hydroxyl group at the 4-position but lacks the methylidene group at the 6-position.
6-Methylquinolin-2-one: Contains the methyl group at the 6-position but lacks the hydroxyl group at the 4-position.
Uniqueness: 4-Hydroxy-6-methylidenequinolin-2-one is unique due to the presence of both the hydroxyl and methylidene groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H7NO2 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
4-hydroxy-6-methylidenequinolin-2-one |
InChI |
InChI=1S/C10H7NO2/c1-6-2-3-8-7(4-6)9(12)5-10(13)11-8/h2-5,12H,1H2 |
InChI Key |
HXWWYSGFRTUMAV-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=CC2=NC(=O)C=C(C2=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















